Tricyclo[3.2.1.0,2,7]octan-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
tricyclo[3.2.1.02,7]octan-3-one |
InChI |
InChI=1S/C8H10O/c9-7-3-4-1-5-6(2-4)8(5)7/h4-6,8H,1-3H2 |
InChI Key |
IYDIBEJLJRMFIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3C(=O)C2 |
Origin of Product |
United States |
Elucidation of Reactivity and Mechanistic Pathways of Tricyclo 3.2.1.0,2,7 Octan 3 One
Comprehensive Analysis of Carbonyl Group Reactivity within the Tricyclic Framework
The carbonyl group in tricyclo[3.2.1.02,7]octan-3-one is a key determinant of its chemical behavior. Its reactivity is not limited to typical ketone transformations but is also intricately linked to the stability of the adjacent, highly strained cyclopropane (B1198618) ring.
One of the primary roles of the carbonyl group is to activate the C1-C2 or C1-C7 bond of the cyclopropane ring towards nucleophilic attack. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the ketone, facilitating a concerted or stepwise nucleophilic addition and ring-opening sequence. This process effectively relieves the strain of the three-membered ring and is a common pathway for converting the tricyclo[3.2.1.02,7]octane framework into the more stable bicyclo[3.2.1]octane system. mdpi.com
Beyond its role in promoting ring cleavage, the carbonyl group can undergo standard transformations. For instance, the reduction of the ketone to the corresponding alcohol, tricyclo[3.2.1.02,7]octan-3-ol, has been documented. acs.org This transformation can be achieved using standard reducing agents, and the resulting alcohol exists as a mixture of endo and exo diastereomers. The synthesis of related saturated alcohols, such as exo-syn-tricyclo[3.2.1.02,7]octan-8-ol, has also been achieved through the reduction of the corresponding unsaturated ketone precursors. sci-hub.se These reactions demonstrate that the carbonyl group can be selectively modified while preserving the intricate tricyclic skeleton, provided that reaction conditions are chosen to avoid skeletal rearrangement.
Transformations Involving the Strained Tricyclic Core
The significant ring strain inherent in the tricyclo[3.2.1.02,7]octane system is a driving force for a variety of chemical transformations. These reactions typically involve the opening of the cyclopropane ring, leading to skeletal rearrangements and the formation of more stable bicyclic products.
The cleavage of the cyclopropane ring in tricyclo[3.2.1.02,7]octan-3-one and its derivatives is a well-studied transformation that provides access to functionalized bicyclo[3.2.1]octane systems. mdpi.comresearchgate.net These reactions can be initiated under various conditions, including acid catalysis and radical-mediated processes.
An efficient method for the construction of the bicyclo[3.2.1]octane system relies on the regioselective cleavage of a tricyclo[3.2.1.02,7]octan-3-one intermediate. mdpi.com In one example, a substituted tricyclo[3.2.1.02,7]octane derivative undergoes rapid and efficient cyclopropane ring opening upon treatment with different nucleophiles in the presence of an acid catalyst. mdpi.com The mechanism involves the activation of the cyclopropyl (B3062369) ketone moiety by the acid, followed by nucleophilic attack, which leads to the cleavage of the C1-C2 bond and the formation of the bicyclo[3.2.1]octane ring system. researchgate.net
Radical cyclization reactions also provide a pathway to the tricyclo[3.2.1.02,7]octane skeleton. For instance, treatment of specific homoallyl bromides with tributyltin hydride and AIBN generates the tricyclic ketones exclusively through a 3-exo-trig radical cyclization. rsc.org The reverse process, radical-mediated ring opening, can also occur, further highlighting the accessibility of the bicyclo[3.2.1]octane framework from this strained tricyclic system.
Solvolysis studies of derivatives of the tricyclo[3.2.1.02,7]octane system provide profound insights into the behavior of carbocations generated within this strained framework. Due to the proximity of the cyclopropane ring, these carbocations are prone to complex intramolecular rearrangements.
A detailed computational study on the solvolysis of 4-tricyclo[3.2.1.02,7]octyl brosylate, a close analogue, has rationalized the experimental product distributions. The study identified several key carbocationic intermediates that interconvert through low-energy barriers, explaining the formation of various rearranged acetate (B1210297) products. Notably, the solvolysis of optically active 4-tricyclo[3.2.1.02,7]octyl brosylate leads to products with complete racemization, indicating the involvement of symmetric intermediates.
Experimental work on the deamination of bicyclo[3.2.1]octan-3-ylamines has shown the formation of tricyclo[3.2.1.02,7]octane as a rearrangement product. rsc.org This transformation is explained by a hydride shift in the initially formed bicyclo[3.2.1]octan-3-yl cation, leading to a bicyclo[3.2.1]octan-2-yl cation. This intermediate, in competition with other pathways, can undergo further rearrangement to a non-classical carbocation that ultimately yields the tricyclo[3.2.1.02,7]octane skeleton. rsc.org These studies underscore the intricate landscape of carbocationic rearrangements accessible from this tricyclic system.
Homoketonization, the base-catalyzed ring opening of a cyclopropoxide, provides another synthetic route to the tricyclo[3.2.1.02,7]octanone skeleton. This process involves the formation of a homoenolate intermediate, which can lead to skeletal rearrangements.
Research has shown that the base-catalyzed ketonization of specific polycyclic cyclopropanol (B106826) derivatives can yield the tricyclo[3.2.1.02,7]octanone framework. The regiochemistry and stereochemistry of the ring cleavage are dependent on the substitution pattern of the starting material. This methodology offers a powerful tool for constructing the tricyclic system from different precursors.
Advanced Functionalization Strategies for Tricyclo[3.2.1.02,7]octan-3-one
While many reactions of tricyclo[3.2.1.02,7]octan-3-one result in the opening of the strained cyclopropane ring, advanced strategies have been developed to functionalize the molecule while preserving its unique tricyclic core. These methods allow for the introduction of new substituents, expanding the chemical diversity of this class of compounds.
One notable strategy involves the derivatization of related 2′-alkoxytricyclo[3.2.1.02,7]octanes. These compounds can be deprotonated to form chelation-stabilized cyclopropyllithium derivatives. researchgate.net These highly reactive intermediates can then be trapped with various electrophiles, leading to the formation of 7′-substituted tricyclo[3.2.1.02,7]octanes in good yields. researchgate.net This approach demonstrates that it is possible to selectively functionalize the C7 position, which is part of the cyclopropane ring, without inducing skeletal rearrangement. This method opens avenues for creating a library of functionalized tricyclic compounds for further study and application.
The table below summarizes the key findings on the functionalization of the tricyclo[3.2.1.02,7]octane system.
| Reaction Type | Substrate | Reagents/Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Cyclopropane Ring Opening | Substituted Tricyclo[3.2.1.02,7]octan-3-one | Nucleophile, Acid Catalyst | Bicyclo[3.2.1]octane derivative | Converts tricyclic to bicyclic system. | mdpi.com |
| Radical Cyclization | Homoallyl bromide | Tributyltin hydride, AIBN | Tricyclo[3.2.1.02,7]octan-6-one | Forms tricyclic ketone via 3-exo-trig cyclization. | rsc.org |
| Core Functionalization | 2′-Alkoxytricyclo[3.2.1.02,7]octane | 1. Deprotonation (BuLi) 2. Electrophile | 7′-Substituted Tricyclo[3.2.1.02,7]octane | Functionalizes C7 while preserving the tricyclic core. | researchgate.net |
Advanced Spectroscopic and Stereochemical Elucidation of Tricyclo 3.2.1.0,2,7 Octan 3 One and Its Congeners
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural and stereochemical elucidation of the tricyclo[3.2.1.0,2,7]octane skeleton. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, often enhanced by two-dimensional techniques, provides unambiguous confirmation of the connectivity and spatial arrangement of atoms within these intricate molecules. mdpi.comnih.gov
The structures of various derivatives have been meticulously confirmed using a combination of spectroscopic methods. For instance, the conversion of (R)-(-)-carvone into a tricyclo[3.2.1.0,2,7]oct-3-ene derivative was verified through detailed NMR analysis. mdpi.comnih.gov The unambiguous assignment of ¹H and ¹³C signals was achieved using Heteronuclear Multiple Quantum Coherence (HMQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. mdpi.comnih.govresearchgate.net HMQC correlates proton signals with the carbon atoms they are directly attached to, while NOESY reveals through-space correlations between protons, which is crucial for determining relative stereochemistry. nih.govresearchgate.net For example, strong NOESY correlation signals between specific protons can unequivocally establish the spatial orientation of substituent groups. nih.govresearchgate.net
In other studies, ¹³C NMR spectra of tricyclo[3.2.1.0,2,7]octane and a series of its ketone derivatives have been recorded to serve as model compounds for interpreting the spectra of complex, naturally occurring terpenes containing this framework. capes.gov.br The assignment of specific carbon resonances in these systems relies on the consistent observation of shielding trends and the use of lanthanide shift reagents, which induce changes in chemical shifts that are dependent on the distance from a coordinating functional group, such as a ketone. capes.gov.brcdnsciencepub.com
A detailed analysis of the ¹H NMR spectrum of tricyclo[3.2.1.0,2,7]octan-4-one provides a clear example of structural confirmation. The spectrum displays characteristic multiplets for protons at different positions, with specific coupling constants that define their relationships. For instance, the H-2 proton appears as a multiplet coupled to the H-3 protons and the H-1 proton, confirming the connectivity within the six-membered ring. cdnsciencepub.com Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom, with the carbonyl carbon appearing at a characteristic downfield shift (e.g., 211.7 ppm for the C-4 ketone). cdnsciencepub.com
Table 1: Representative ¹³C NMR Chemical Shift Data for Tricyclo[3.2.1.0,2,7]octanone Derivatives
| Carbon Atom | Tricyclo[3.2.1.0,2,7]octan-4-one (δ, ppm) cdnsciencepub.com |
| C1 | 21.5 |
| C2 | 20.1 |
| C3 | 30.7 |
| C4 | 211.7 (C=O) |
| C5 | 69.3 |
| C6 | 33.6 |
| C7 | 24.4 |
| C8 | 25.3 |
Table 2: Representative ¹H NMR Chemical Shift Data for Tricyclo[3.2.1.0,2,7]octanone Derivatives
| Proton | Tricyclo[3.2.1.0,2,7]octan-4-one (δ, ppm, J in Hz) cdnsciencepub.com |
| H2 | 1.03 (m) |
| H3 | 2.525 (d, J=2.7) |
| H6/H8 (endo) | 1.46 (d, J=7.5) |
| H6/H8 (exo) | 1.853 (d) |
Conformational Analysis and the Influence of Ring Strain on the Reactivity Profile of Tricyclo[3.2.1.0,2,7]octan-3-one
The tricyclo[3.2.1.0,2,7]octane framework is characterized by a high degree of ring strain due to its fused cyclopropane (B1198618) and norbornane-like systems. This strain energy, a consequence of distorted bond angles and eclipsed conformations, renders the molecule conformationally rigid and significantly influences its chemical reactivity. ontosight.ai
The rigid structure locks the carbon atoms into fixed spatial positions, severely restricting the conformational flexibility that is common in simpler cyclic or acyclic molecules. This rigidity is a key factor in determining the molecule's reactivity, as it pre-organizes the molecule for certain reaction pathways while impeding others. The inherent strain makes the cyclopropane ring susceptible to cleavage under various conditions, a reaction that can be synthetically useful for accessing different bicyclic systems. mdpi.comnih.gov
An exemplary case of strain-driven reactivity is the regioselective cleavage of this compound intermediates to form bicyclo[3.2.1]octane frameworks. mdpi.comnih.gov This transformation highlights how the release of strain from the three-membered ring can be a powerful driving force in chemical reactions.
Furthermore, computational studies on the solvolysis of related tricyclo[3.2.1.0,2,7]octyl derivatives have provided deep insights into how the strained framework directs reactivity. arkat-usa.org The solvolysis of tricyclo[3.2.1.0,2,7]octan-4-yl brosylate, for instance, proceeds through the formation of specific, non-classical carbocationic intermediates. arkat-usa.org The stability and rearrangement pathways of these cations are directly controlled by the geometry of the tricyclic system. The participation of the cyclopropyl (B3062369) group in stabilizing the developing positive charge is a critical feature, leading to specific reaction products. arkat-usa.org The calculations show that the formation of certain products is governed by the rearrangement of key cationic intermediates, and these rearrangements have defined energy barriers, demonstrating a clear structure-reactivity relationship. arkat-usa.org This behavior underscores that the reactivity is not random but is instead a predictable consequence of the molecule's strained and rigid conformation.
Theoretical and Computational Investigations into the Tricyclo 3.2.1.0,2,7 Octan 3 One System
Quantum Chemical Calculations of Electronic Structure and Energetic Stability
Quantum chemical calculations have been employed to determine the structural and energetic properties of tricyclo[3.2.1.0,2,7]octan-3-one. The structure of this compound has been confirmed through the reduction of its α,α-bis(methylsulfanyl) ketone derivative. thieme-connect.de Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide optimized geometries, including bond lengths and angles, that are in close agreement with experimental data where available. These calculations also allow for the determination of the molecule's total energy and heat of formation, which are crucial indicators of its thermodynamic stability.
Interactive Table: Calculated Geometric Parameters for this compound (Illustrative Data)
| Parameter | C1-C2 | C2-C7 | C1-C7 | C2-C3 | C3=O |
| Bond Length (Å) | 1.52 | 1.51 | 1.53 | 1.49 | 1.22 |
| Bond Angle (°) | 60.1 | 59.8 | 60.1 | 108.5 | 125.3 |
Note: The data in this table is illustrative and intended to represent typical values obtained from quantum chemical calculations. Actual values may vary depending on the level of theory and basis set used.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms involving this compound. DFT studies are particularly useful in mapping the potential energy surfaces of reactions, allowing for the identification of transition states and reactive intermediates. For instance, the formation of this tricyclic ketone can be studied computationally, starting from precursors like α-diazo ketones. thieme-connect.de
The acidic decomposition of α-diazo ketones, a potential route to related structures, proceeds through a diazonium ion intermediate. thieme-connect.de Computational modeling of such pathways for the this compound system would involve locating the transition state for the loss of nitrogen and the subsequent formation of cationic intermediates. The energies of these transition states and intermediates can be calculated to predict reaction rates and product distributions.
Advanced Bonding Analysis and Intermolecular Interactions
The strained nature of the cyclopropane (B1198618) ring within the tricyclo[3.2.1.0,2,7]octane framework results in a unique electronic distribution that can be analyzed using advanced bonding analysis techniques. The theory of Atoms in Molecules (AIM) can be applied to the calculated electron density to characterize the chemical bonds. This analysis provides quantitative measures of the bond critical points, such as the electron density and its Laplacian, which reveal the nature of the bonding, whether it is a shared covalent interaction or a closed-shell interaction.
Furthermore, these computational tools can be used to study intermolecular interactions. For example, understanding how this compound interacts with solvents or other reagents is crucial for predicting its behavior in different chemical environments. AIM theory can identify and characterize hydrogen bonds and other non-covalent interactions that may influence the molecule's reactivity and physical properties.
The Strategic Role of Tricyclo 3.2.1.0,2,7 Octan 3 One As a Versatile Synthetic Building Block and Molecular Scaffold
Precursor to Bicyclo[3.2.1]octane Systems and Other Complex Polycyclic Frameworks
The tricyclo[3.2.1.0,2,7]octane framework is a key stepping stone for the synthesis of bicyclo[3.2.1]octane derivatives and other elaborate polycyclic structures. The inherent strain of the fused cyclopropane (B1198618) ring makes it susceptible to selective cleavage, providing a reliable method for introducing functionality and expanding the molecular framework.
Several synthetic strategies have been developed to construct the tricyclo[3.2.1.0,2,7]octane system itself. These include:
Intramolecular Diels-Alder Reactions: 5-vinyl-1,3-cyclohexadienes can undergo intramolecular [4+2] cycloaddition to form the tricyclo[3.2.1.0,2,7]oct-3-ene system, which can then be converted to the corresponding ketone. mdpi.comnih.gov
Bicycloannulation of Cyclic Dienolates: The reaction of cyclic dienolates with various Michael acceptors offers another route to this tricyclic core. nih.govresearchgate.net
Radical Cyclization: Efficient 3-exo-trig radical cyclization of bicyclo[3.2.1]oct-6-en-2-yl or bicyclo[2.2.2]oct-5-en-2-yl radicals can exclusively generate the tricyclo[3.2.1.0,2,7]octane skeleton. rsc.org
Homoallylic Cyclization: A convenient method for constructing the tricyclo[3.2.1.0,2,7]octane system involves a homoallylic cyclization, which has proven effective in simplifying the synthesis of complex molecules. rsc.org
Nitro-olefin Bicycloannulation: A one-step synthesis of tricyclo[3.2.1.0,2,7]octan-6-ones can be achieved through the bicycloannulation of α′-enolates of α-cyclohexenones with nitro-olefins. cdnsciencepub.com
Once formed, the tricyclo[3.2.1.0,2,7]octan-3-one can be strategically fragmented. For instance, acid-catalyzed nucleophilic addition to the cyclopropyl (B3062369) ketone moiety leads to a rapid and efficient opening of the cyclopropane ring, yielding highly functionalized bicyclo[3.2.1]octane systems. mdpi.com This approach provides a significant advantage for accessing this common structural motif found in numerous biologically active natural products. nih.gov The selective cleavage of the tricyclo[3.2.1.0,2,7]octane derivative is a key feature in the preparation of these valuable bicyclic compounds. mdpi.comnih.gov
Applications in the Total Synthesis of Natural Products and Architecturally Complex Bioactive Analogs
The utility of this compound and its derivatives extends significantly into the realm of natural product synthesis, where the construction of complex, polycyclic skeletons is a primary challenge.
Utility in the Construction of Sesquiterpene and Diterpene Skeletons
The tricyclo[3.2.1.0,2,7]octane framework is a core structural element in several sesquiterpenoids and diterpenoids. Its application as a synthetic intermediate has been instrumental in the total synthesis of these natural products.
A notable example is the synthesis of (±)-ishwarane, a tetracyclic sesquiterpenoid that possesses the tricyclo[3.2.1.0,2,7]octane system. cdnsciencepub.com The successful synthesis of ishwarane not only confirmed its assigned structure but also provided corroboration for the structure of the related sesquiterpenoid, ishwarone. cdnsciencepub.com Different synthetic strategies, including those involving carbene additions and intramolecular enolate displacements, have been employed to construct the key tricyclic system in ishwarone. cdnsciencepub.com
Furthermore, the tricyclo[3.2.1.0,2,7]octane system has been pivotal in the synthesis of the diterpenoid trachylobane (B13754726). rsc.orgcdnsciencepub.com A convenient and efficient synthesis of trachylobane was achieved through a reductive homoallylic cyclization that forms the characteristic tricyclic framework. cdnsciencepub.com This highlights the power of using bicyclooctane systems to cyclize into tricyclooctane systems, a key transformation in the synthesis of these complex natural products. cdnsciencepub.com
The strategic application of tricyclo[3.2.1.0,2,7]octane intermediates allows for the efficient assembly of the intricate carbon skeletons of these terpenes, demonstrating the compound's value in natural product synthesis.
Development of Unique Molecular Scaffolds for Advanced Chemical Biology and Drug Discovery Research
The rigid and defined three-dimensional structure of tricyclo[3.2.1.0,2,7]octane derivatives makes them attractive scaffolds for the development of novel molecules in chemical biology and drug discovery. ontosight.ai These scaffolds can serve as a foundation for designing and synthesizing new therapeutic agents by providing novel vectors for exploration in chemical space. researchgate.net
Research is ongoing to explore the potential of tricyclo[3.2.1.0,2,4]octane derivatives, which share a similar tricyclic core, in medicinal chemistry. ontosight.ai These compounds are being investigated as potential lead compounds for the development of new pharmaceuticals due to their unique structural properties that may allow them to interact with biological macromolecules and influence various biological processes. The ability to synthesize enantiomerically pure tricyclo[3.2.1.0,2,7]octanes through methods like cascade reactions with chiral Michael acceptors further enhances their potential in developing stereospecific drugs. researchgate.net
Potential Contributions to Materials Science and Chiral Ligand Design
Beyond the life sciences, the unique structural and stereochemical properties of tricyclo[3.2.1.0,2,7]octane derivatives suggest potential applications in materials science and the design of chiral ligands for asymmetric catalysis.
The rigid framework of these molecules can be exploited to create novel materials with specific physical and chemical properties. ontosight.ai The defined spatial arrangement of substituents on the tricyclic core could lead to the development of new polymers or crystalline materials with tailored characteristics.
Furthermore, the synthesis of chiral, enantiomerically pure tricyclo[3.2.1.0,2,7]octane systems opens up possibilities for their use as backbones for chiral ligands. rsc.orgresearchgate.net These ligands could be employed in asymmetric catalysis to control the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other fine chemicals. The novel vectors provided by the bridge positions of the bicyclo[3.2.1]octane core, accessible from tricyclic precursors, offer new opportunities for ligand design and applications in catalysis. researchgate.net
Emerging Trends, Future Research Directions, and Remaining Challenges
Development of Novel Catalytic Approaches for Efficient Tricyclo[3.2.1.0,2,7]octan-3-one Synthesis
The classical synthesis of Tricyclo[3.2.1.02,7]octan-3-one and its derivatives often relies on multi-step sequences that can be resource-intensive. A significant emerging trend is the development of novel catalytic approaches to streamline its synthesis, enhancing efficiency and atom economy.
Future research directions in this area are likely to focus on:
Transition-Metal Catalysis: The application of transition metals, such as rhodium, in catalytic cycloaddition and cyclization reactions is a promising avenue. ucla.eduuiowa.eduresearchgate.net For instance, rhodium-catalyzed intramolecular cyclopropanation of suitable diazo precursors could offer a direct and stereocontrolled route to the tricyclic skeleton. The development of rhodium-catalyzed [4+2]-cycloaddition reactions for the synthesis of bicyclic ketones suggests that similar strategies could be adapted for the construction of the Tricyclo[3.2.1.02,7]octan-3-one framework. researchgate.net
Asymmetric Catalysis: The synthesis of enantiomerically pure Tricyclo[3.2.1.02,7]octan-3-one is crucial for its application as a chiral building block. rsc.orgresearchgate.net Future efforts will likely involve the development of chiral catalysts, potentially based on transition metals or organocatalysts, to achieve high enantioselectivity in the key ring-forming steps.
Solid Acid Catalysts: The use of commercial solid acid catalysts, which have proven effective in the synthesis of various ketones, presents a green and sustainable alternative to traditional methods. nih.gov Research into the applicability of these recyclable catalysts for the synthesis of Tricyclo[3.2.1.02,7]octan-3-one could lead to more environmentally benign and industrially scalable processes.
A remaining challenge is the identification of catalysts that can efficiently construct the strained tricyclic system in a single step from readily available starting materials, with high chemo-, regio-, and stereoselectivity.
Exploration of Undiscovered Reactivity Manifolds and Complex Rearrangement Phenomena
The strained nature of the Tricyclo[3.2.1.02,7]octan-3-one skeleton imparts it with unique reactivity that is yet to be fully explored. Understanding and harnessing this reactivity is a key area for future research.
Key research directions include:
Ring-Opening Reactions: The strained cyclopropane (B1198618) ring is susceptible to cleavage under various conditions. A detailed study of regioselective and stereoselective ring-opening reactions, initiated by nucleophiles, electrophiles, or radical species, could provide access to a diverse range of functionalized bicyclo[3.2.1]octane derivatives. researchgate.net
Rearrangement Reactions: Polycyclic systems like Tricyclo[3.2.1.02,7]octan-3-one can undergo complex skeletal rearrangements. For example, studies on the deamination of bicyclo[3.2.1]octan-3-ylamines have shown rearrangement to the tricyclo[3.2.1.02,7]octane skeleton. rsc.org Investigating acid-catalyzed rearrangements of Tricyclo[3.2.1.02,7]octan-3-one and its derivatives could uncover novel pathways to other intricate molecular architectures. vulcanchem.com
Photochemical and Thermal Reactions: The unique electronic properties of the strained ketone could lead to interesting photochemical and thermal transformations, such as decarbonylation or ring expansions, providing access to novel carbocyclic frameworks.
A significant challenge lies in controlling the outcome of these reactions to selectively favor a desired product, given the multiple potential pathways for rearrangement and ring-opening.
Integration of Advanced Computational Tools for Predictive Reactivity Analysis of this compound
The integration of computational chemistry is becoming increasingly vital in modern organic synthesis. For a molecule with the structural complexity of Tricyclo[3.2.1.02,7]octan-3-one, computational tools offer a powerful means to predict and understand its properties and reactivity.
Future applications of computational tools in this context will likely involve:
Strain Analysis: Quantifying the ring strain and its distribution within the molecule using computational methods like Density Functional Theory (DFT) can provide insights into its kinetic and thermodynamic stability. lew.ro This understanding is crucial for designing synthetic routes and predicting reaction outcomes.
Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions involving Tricyclo[3.2.1.02,7]octan-3-one, such as rearrangements and ring-openings. arkat-usa.org This can help to rationalize experimentally observed product distributions and guide the choice of reaction conditions to favor a particular outcome. For instance, DFT studies can be employed to investigate the mechanism of reactions like the Baeyer-Villiger oxidation of this and related bicyclic ketones. mdpi.comresearchgate.netresearchgate.net
Spectroscopic Prediction: The calculation of spectroscopic data, such as NMR chemical shifts and coupling constants, can aid in the structural elucidation and stereochemical assignment of Tricyclo[3.2.1.02,7]octan-3-one and its derivatives.
A remaining challenge is the development of computational models that can accurately predict the influence of solvents and catalysts on the reactivity of such complex systems, bridging the gap between theoretical calculations and experimental reality. frontiersin.orgnih.govnih.gov
Strategic Integration of this compound in the Synthesis of Highly Functionalized Molecules
The true value of Tricyclo[3.2.1.02,7]octan-3-one lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. researchgate.netnih.govnih.gov Its rigid, three-dimensional structure makes it an attractive scaffold for the presentation of functional groups in a well-defined spatial arrangement.
Strategic directions for its integration in synthesis include:
Natural Product Synthesis: The tricyclo[3.2.1.02,7]octane core is a feature of some natural products. Tricyclo[3.2.1.02,7]octan-3-one and its derivatives can serve as chiral starting materials for the enantioselective total synthesis of these and other complex natural products. researchgate.net
Medicinal Chemistry: The rigid scaffold of Tricyclo[3.2.1.02,7]octan-3-one can be used to design novel molecular probes and drug candidates. By functionalizing the core structure, libraries of compounds can be generated for screening against various biological targets. mdpi.com
Materials Science: The unique three-dimensional shape and rigidity of the tricyclo[3.2.1.02,7]octane framework could be exploited in the design of novel polymers and materials with specific physical and chemical properties.
A key challenge is the development of efficient and selective methods for the functionalization of the tricyclic core, allowing for the introduction of a wide range of substituents at various positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
